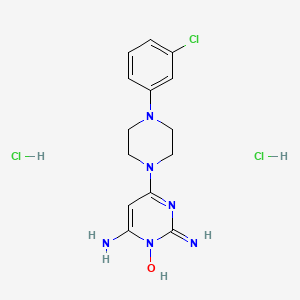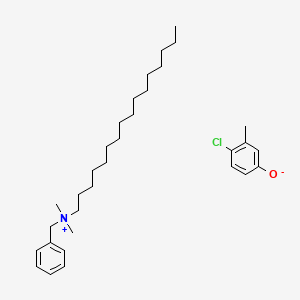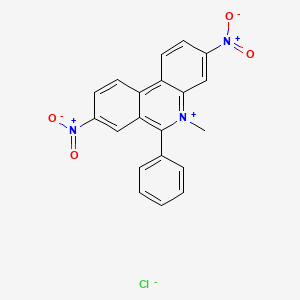
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its phenanthridinium core, which is substituted with methyl, nitro, and phenyl groups, making it a highly reactive and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridinium core, followed by the introduction of methyl, nitro, and phenyl substituents through nitration, methylation, and phenylation reactions. These reactions require specific reagents and conditions, such as concentrated nitric acid for nitration, methyl iodide for methylation, and phenylboronic acid for phenylation. The final step involves the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridinium chloride: Lacks the methyl, nitro, and phenyl substituents, making it less reactive.
3,8-Dinitrophenanthridinium chloride: Similar structure but lacks the methyl and phenyl groups.
6-Phenylphenanthridinium chloride: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
Uniqueness
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
94094-42-5 |
|---|---|
Formule moléculaire |
C20H14ClN3O4 |
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
5-methyl-3,8-dinitro-6-phenylphenanthridin-5-ium;chloride |
InChI |
InChI=1S/C20H14N3O4.ClH/c1-21-19-12-15(23(26)27)8-10-17(19)16-9-7-14(22(24)25)11-18(16)20(21)13-5-3-2-4-6-13;/h2-12H,1H3;1H/q+1;/p-1 |
Clé InChI |
FEXABEMAEUCUPB-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


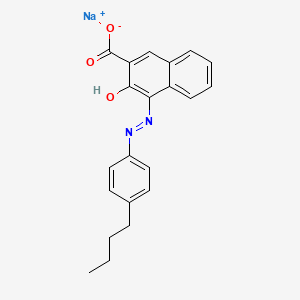
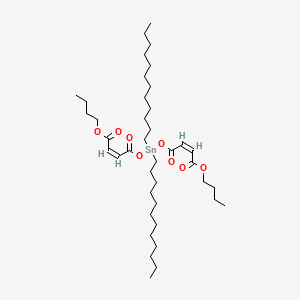

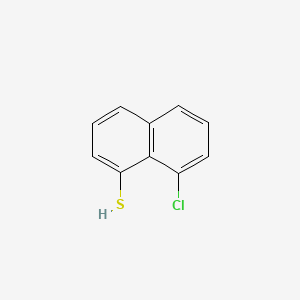
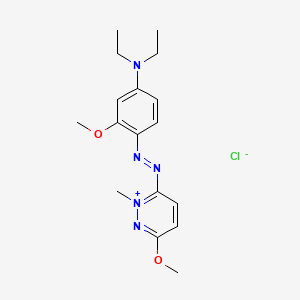
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
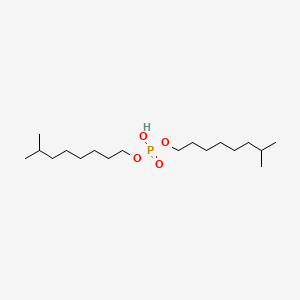
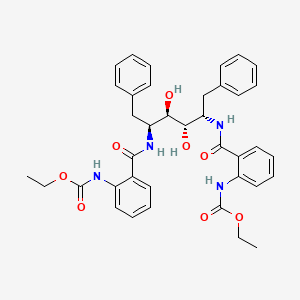
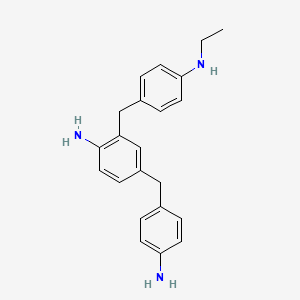
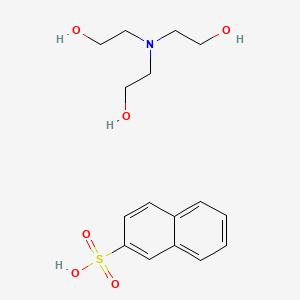
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)

